molecular formula C25H31N3O B2629980 11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338962-61-1

11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2629980
CAS No.: 338962-61-1
M. Wt: 389.543
InChI Key: LFGXZBMLHOHGOR-UHFFFAOYSA-N
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Description

11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C25H31N3O and its molecular weight is 389.543. The purity is usually 95%.
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Biological Activity

The compound 11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , with the chemical formula C25H31N3OC_{25}H_{31}N_{3}O and CAS number 338962-61-1, belongs to a class of dibenzo diazepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC25H31N3O
Molecular Weight389.53 g/mol
CAS Number338962-61-1
StructureChemical Structure

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
  • A study focusing on the cytotoxic effects of structurally related compounds found that they can lead to increased chromosomal aberrations and micronuclei formation in human lymphocytes, indicating potential genotoxic effects .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to DNA damage and subsequently trigger apoptotic pathways.
  • Modulation of Cell Signaling Pathways : The presence of the dimethylamino group may enhance the compound's ability to interact with cellular receptors or enzymes that regulate cell growth and apoptosis.

Cytotoxicity Studies

A notable study evaluated the cytotoxicity of related compounds using human peripheral blood lymphocytes. The results showed:

  • A dose-dependent decrease in mitotic index (MI) and nuclear division index (NDI), indicating cytotoxic effects.
  • An increase in chromosomal aberrations (CAs) and micronuclei (MN), suggesting genotoxic potential .

Case Study 1: Antitumor Activity

In a clinical context, a derivative of this compound was tested for its antitumor activity against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis via mitochondrial pathways.

Case Study 2: Genotoxicity Assessment

Another study assessed the genotoxicity of related compounds using standard assays (e.g., Comet assay). The findings revealed that at higher concentrations (≥100 µg/mL), these compounds significantly increased DNA strand breaks in cultured cells.

Properties

IUPAC Name

6-[4-(dimethylamino)phenyl]-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O/c1-15-11-19-20(12-16(15)2)27-24(17-7-9-18(10-8-17)28(5)6)23-21(26-19)13-25(3,4)14-22(23)29/h7-12,24,26-27H,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGXZBMLHOHGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.